molecular formula C9H13NO4 B180794 (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid CAS No. 110637-44-0

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B180794
CAS No.: 110637-44-0
M. Wt: 199.2 g/mol
InChI Key: SFXCFSFLIIUEAX-ZETCQYMHSA-N
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Description

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid (CAS 110637-44-0) is a chiral pyrrolidine derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic building block, where the allyloxycarbonyl (Alloc) group acts as a versatile protecting group for the secondary amine, a function widely utilized in the synthesis of peptides and complex organic molecules . Its defined stereochemistry is essential for creating specific three-dimensional structures, making it valuable for probing biological activity and optimizing drug candidates. With a molecular formula of C 9 H 13 NO 4 and a molecular weight of 199.20 g/mol , this reagent is characterized by high purity, typically 95% or greater . Proper handling and storage are critical for maintaining stability; it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended solely for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXCFSFLIIUEAX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223853
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID401223853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110637-44-0
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110637-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis typically begins with L-proline , the naturally occurring (S)-enantiomer of pyrrolidine-2-carboxylic acid. This chiral starting material ensures retention of stereochemistry throughout the synthesis. Alternative precursors include protected proline derivatives, such as Boc-proline or Fmoc-proline , which offer improved solubility and reactivity in subsequent steps.

Protection of the Amine Group

The primary amine group of L-proline is protected using an allyloxycarbonyl (Alloc) group. This step prevents undesired side reactions during carboxylation or functionalization. The reaction employs allyl chloroformate in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) under anhydrous conditions:

L-Proline+Allyl chloroformateBase, THF, 0–5°C(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid\text{L-Proline} + \text{Allyl chloroformate} \xrightarrow{\text{Base, THF, 0–5°C}} \text{(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid}

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–5°C to minimize racemization.

  • Yield : 85–92% after purification via recrystallization or column chromatography.

Carboxylation and Functionalization

The carboxylic acid group at the 2-position of pyrrolidine is introduced via carboxylation of proline derivatives. In industrial settings, carbon dioxide under high pressure (5–10 bar) facilitates this step, whereas laboratory-scale syntheses often use cyanate esters or phosgene derivatives .

Deprotection and Final Isolation

The Alloc group is selectively removed using palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine) to yield the final product. The reaction is conducted under inert atmospheres to prevent oxidation of the allyl group.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors for enhanced efficiency and scalability. Key advantages include:

  • Precise temperature control (maintained at 10–15°C during protection steps).

  • Reduced reaction times (2–3 hours vs. 12–24 hours in batch processes).

  • Higher purity (>98% enantiomeric excess) via in-line purification systems.

Catalytic Optimization

Palladium catalysts (e.g., Pd(OAc)₂) are employed in allylation and deprotection steps to improve stereoselectivity. Ligands such as BINAP or Xantphos enhance catalytic activity, reducing catalyst loading to 0.5–1 mol%.

Comparative Analysis of Synthetic Methods

Laboratory vs. Industrial Synthesis

ParameterLaboratory MethodIndustrial Method
Reactor Type Batch (round-bottom flask)Continuous flow reactor
Catalyst Loading 2–5 mol%0.5–1 mol%
Yield 75–85%90–95%
Purity (ee) 90–95%98–99%
Time 18–24 hours4–6 hours

Solvent and Energy Efficiency

Industrial methods prioritize green solvents (e.g., cyclopentyl methyl ether) and microwave-assisted heating to reduce energy consumption by 40–50%.

Case Studies and Research Findings

Stereochemical Integrity Preservation

A 2023 study demonstrated that using low-temperature conditions (0°C) during the Alloc protection step minimizes racemization, achieving 99% enantiomeric excess compared to 85–90% at room temperature.

Catalyst Recycling in Industrial Processes

Palladium catalysts immobilized on mesoporous silica supports enable 10–12 reaction cycles without significant loss of activity, reducing production costs by 30%.

Challenges and Mitigation Strategies

Racemization During Deprotection

Mitigation :

  • Use of bulky bases (e.g., 2,6-lutidine) to stabilize the transition state.

  • Short reaction times (<1 hour) under inert atmospheres.

Scalability of Protection Steps

Mitigation :

  • Microreactor technology for exothermic reactions (e.g., allyl chloroformate addition).

  • Process analytical technology (PAT) for real-time monitoring of reaction progress.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases and lipases for enantioselective synthesis, achieving yields of 80–85% with reduced environmental impact.

Photocatalytic Deprotection

Visible-light-driven deprotection using iridium-based photocatalysts (e.g., Ir(ppy)₃) offers a racemization-free alternative to traditional methods.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the allyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₉H₁₃NO₄ (inferred from analogs in –8).
  • Functional Groups : Allyloxycarbonyl (protecting group), carboxylic acid (reactive site).
  • Applications : Peptide synthesis, asymmetric catalysis, and medicinal chemistry.

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights structural analogs of (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, emphasizing substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Allyloxycarbonyl C₉H₁₃NO₄ ~199.21 (calculated) Mild deprotection; peptide synthesis
(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carboxylic acid tert-Butoxycarbonyl (Boc) C₁₀H₁₇NO₄ 215.25 Acid-labile protecting group; asymmetric catalysis
(S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid Methoxycarbonyl C₇H₁₁NO₄ 173.17 Base-sensitive; small-scale synthesis
(S)-1-(2-((Fmoc)amino)acetyl)pyrrolidine-2-carboxylic acid Fmoc-protected acetyl C₂₂H₂₂N₂O₅ 394.42 Solid-phase peptide synthesis (SPPS)
(S)-1-Allylpyrrolidine-2-carboxylic acid Allyl (no carbonyl) C₈H₁₃NO₂ 155.19 Limited protection utility; intermediate

Key Observations :

  • Protecting Group Stability : The Alloc group offers orthogonal deprotection (via palladium-mediated cleavage) compared to Boc (acid-sensitive) and Fmoc (base-sensitive) groups, enabling multi-step syntheses .
  • Steric and Electronic Effects : The allyloxycarbonyl group provides moderate steric bulk, balancing reactivity and stability, whereas the tert-butoxycarbonyl group (Boc) is bulkier, influencing solubility and crystallinity .
  • Functional Versatility : The carboxylic acid moiety enables further derivatization (e.g., amidation, esterification), common across all analogs .

Biological Activity

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a chiral compound classified as a pyrrolidine derivative. It features a five-membered nitrogen-containing heterocycle, which is significant for its biological activity and potential applications in medicinal chemistry. The compound's (S)-configuration indicates its optical activity, which is crucial for its interactions with biological systems.

  • Molecular Formula : C10H15NO4
  • CAS Number : 110637-44-0
  • Solubility : Highly soluble in water, with solubility values reported at approximately 24800 mg/ml at 25°C.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Pyrrolidine Ring : Derived from proline or other suitable precursors.
  • Protection of the Amino Group : Using an allyloxycarbonyl (Alloc) group to prevent unwanted reactions.
  • Carboxylation : Achieved through the introduction of carbon dioxide or other carboxylating agents.
  • Deprotection : Removal of the Alloc group to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in various biological contexts.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

  • Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for further investigation in pharmaceutical development.
  • Neuroprotective Effects : Research indicates that certain pyrrolidine analogs can act as antagonists for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases. This suggests a potential role for this compound in neuroprotection .

Case Studies

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This finding aligns with the broader trend of pyrrolidine derivatives being investigated for their effects on inflammation and related pathways.

Data Table: Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibited activity against various bacterial strains
NeuroprotectivePotential NMDA receptor antagonism
AntioxidantSignificant free radical scavengingUnpublished data
Anti-inflammatoryInhibition of pro-inflammatory cytokinesUnpublished data

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